

2-(2-Hydroxyethyl)quinoline: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Hydroxyethyl)quinoline

Cat. No.: B089422

[Get Quote](#)

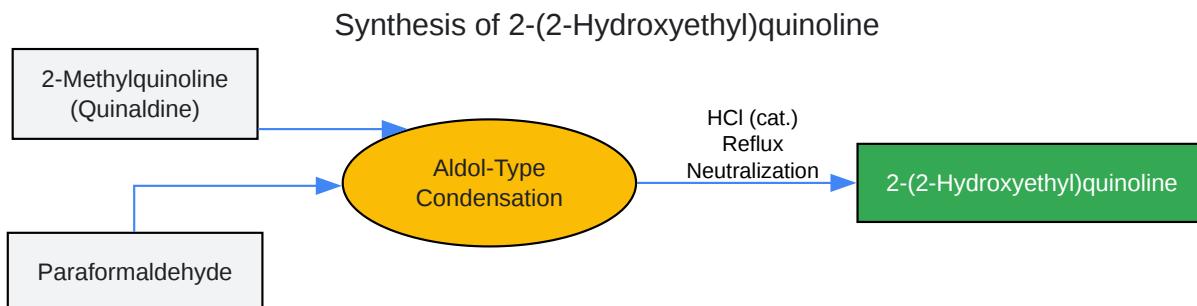
A Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials. Among the numerous quinoline derivatives, **2-(2-hydroxyethyl)quinoline** stands out as a particularly valuable precursor. Its bifunctional nature, possessing both the quinoline nucleus and a reactive primary alcohol, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the synthesis, key reactions, and applications of **2-(2-hydroxyethyl)quinoline** as a foundational building block in organic synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in leveraging this versatile intermediate for novel molecular design and development.

Physicochemical and Spectroscopic Data

2-(2-Hydroxyethyl)quinoline, also known by its IUPAC name 2-quinolin-2-ylethanol, is a stable, hygroscopic compound.^{[1][2]} Its key properties are summarized below.


Property	Value	Reference(s)
CAS Number	1011-50-3	[1] [3]
Molecular Formula	C ₁₁ H ₁₁ NO	[1] [3]
Molecular Weight	173.21 g/mol	[1]
IUPAC Name	2-quinolin-2-ylethanol	[3]
Purity	≥95% (Commercially available)	[3] [4]
Physical Description	Colorless hygroscopic liquid that may turn brown on light exposure	[2]

Spectroscopic data is crucial for the identification and characterization of **2-(2-hydroxyethyl)quinoline** and its derivatives. Predicted mass spectrometry data provides insight into its fragmentation patterns under various ionization conditions.

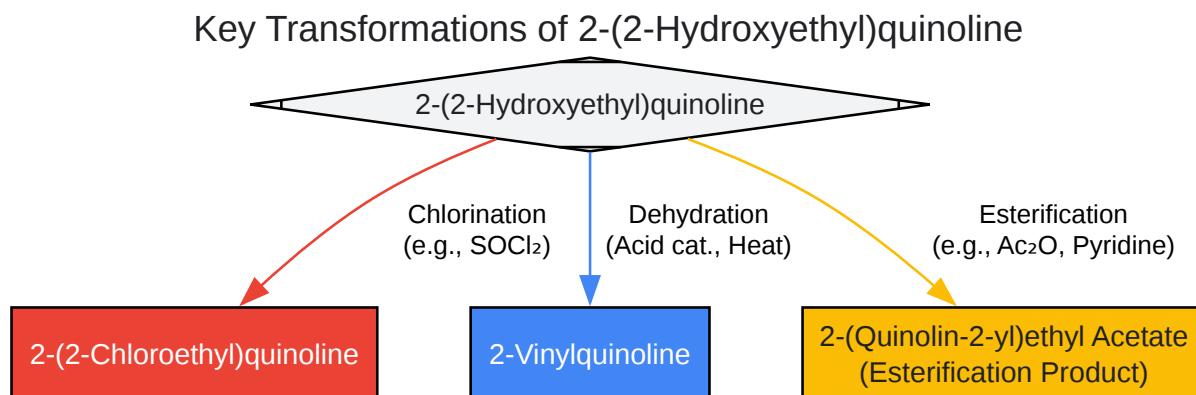
Adduct Type	Predicted m/z	Predicted Collision	Reference(s)
		Cross Section (CCS) (Å ²)	
[M+H] ⁺	174.09134	135.1	[5]
[M+Na] ⁺	196.07328	143.7	[5]
[M-H] ⁻	172.07678	137.0	[5]
[M+NH ₄] ⁺	191.11788	154.6	[5]
[M+K] ⁺	212.04722	139.9	[5]
[M+H-H ₂ O] ⁺	156.08132	128.6	[5]

Synthesis of 2-(2-Hydroxyethyl)quinoline

A common and effective method for synthesizing **2-(2-hydroxyethyl)quinoline** involves an aldol-type condensation reaction between 2-methylquinoline (quinaldine) and a formaldehyde source, such as paraformaldehyde, under acidic conditions.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(2-Hydroxyethyl)quinoline** via acid-catalyzed condensation.


Experimental Protocol: Synthesis from 2-Methylquinoline[6]

- Materials: 2-methylquinoline, paraformaldehyde, concentrated hydrochloric acid, saturated sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate, brine.
- Procedure:
 - In a round-bottom flask fitted with a reflux condenser, suspend 2-methylquinoline (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in a solution of concentrated hydrochloric acid.
 - Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Carefully neutralize the mixture with a saturated solution of sodium hydroxide until the pH is basic.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **2-(2-hydroxyethyl)quinoline** by column chromatography or recrystallization.

2-(2-Hydroxyethyl)quinoline as a Synthetic Precursor

The true utility of **2-(2-hydroxyethyl)quinoline** lies in the reactivity of its hydroxyl group, which serves as a handle for introducing a wide range of functionalities. Key transformations include conversion to haloethyl and vinyl derivatives, which are themselves versatile intermediates.

[Click to download full resolution via product page](#)

Caption: Primary reaction pathways for **2-(2-hydroxyethyl)quinoline** as a precursor.

Conversion to 2-(2-Chloroethyl)quinoline

The conversion of the hydroxyl group to a chloro group creates a reactive electrophile, making 2-(2-chloroethyl)quinoline a valuable intermediate for introducing nucleophiles.^[6] This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3).^{[6][7]}

- Materials: **2-(2-hydroxyethyl)quinoline**, thionyl chloride (or phosphorus oxychloride), anhydrous dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
- Procedure:
 - Dissolve **2-(2-hydroxyethyl)quinoline** (1.0 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen) and cool the solution in an ice bath.
 - Add a solution of thionyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution while stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.
 - Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
 - Separate the organic layer and extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
 - Evaporate the solvent under reduced pressure to yield 2-(2-chloroethyl)quinoline. Further purification can be performed by column chromatography.

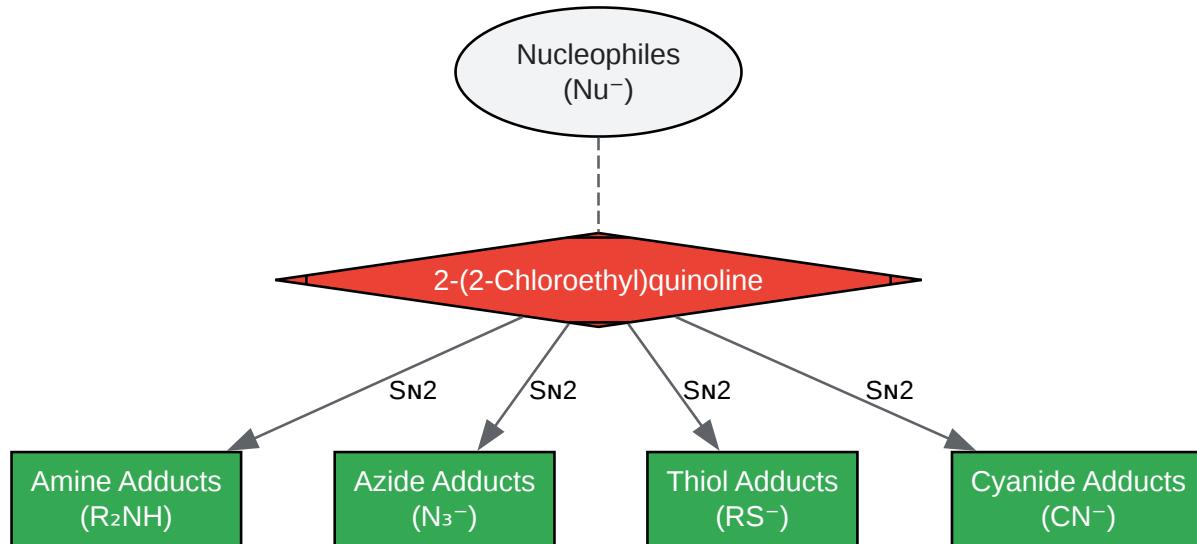
The primary impurity in this reaction is often unreacted starting material, which can result from insufficient chlorinating agent or the presence of moisture.^[7]

Dehydration to 2-Vinylquinoline

Dehydration of **2-(2-hydroxyethyl)quinoline** provides a direct route to 2-vinylquinoline, a monomer used in polymer synthesis and a valuable building block for other quinoline derivatives. A patented process describes this conversion with a practically quantitative yield.^[8]

- Materials: **2-(2-hydroxyethyl)quinoline** (also referred to as 2-quinoline-ethanol), glycerol, ammonium dihydrogen phosphate ($\text{NH}_4\text{H}_2\text{PO}_4$), phosphoric acid (H_3PO_4), water.

- Procedure:


- Prepare a dehydrating solution by dissolving 1% $\text{NH}_4\text{H}_2\text{PO}_4$ and 1% H_3PO_4 in glycerol. Heat this solution to 180-200 °C in a reaction vessel equipped for distillation.
- Prepare an aqueous solution of the starting material, for example, 50% by volume of **2-(2-hydroxyethyl)quinoline** in water.
- Add the aqueous solution of the heterocyclic alcohol dropwise into the hot dehydrating solution.
- Dehydration occurs rapidly, and the 2-vinylquinoline product distills from the reaction mixture.
- Collect the distilled vapors to obtain 2-vinylquinoline in a nearly quantitative yield. The dehydrating solution can be reused.

Reaction	Product	Yield	Reference(s)
Dehydration of 2-(2-hydroxyethyl)quinoline	2-Vinylquinoline	Quantitative	[8]

Downstream Applications of Derivatives

The derivatives of **2-(2-hydroxyethyl)quinoline** are precursors to a vast library of functionalized molecules. The chloroethyl group, in particular, is a versatile handle for nucleophilic substitution reactions.[\[6\]](#)

Nucleophilic Substitution of 2-(2-Chloroethyl)quinoline

[Click to download full resolution via product page](#)

Caption: Versatility of 2-(2-chloroethyl)quinoline in nucleophilic substitution reactions.

This reactivity allows for the introduction of various functional groups, including amines, azides, thiols, and cyanides, at the 2-position of the quinoline ring.^[6] This chemical flexibility makes it a valuable building block in drug discovery programs targeting a wide range of diseases, leveraging the known biological activities of the quinoline core, which include antimalarial, anticancer, and antimicrobial properties.^[6]

Conclusion

2-(2-Hydroxyethyl)quinoline is a highly valuable and versatile precursor in organic synthesis. Its straightforward synthesis from readily available materials and the strategic reactivity of its hydroxyl group provide access to key intermediates like 2-(2-chloroethyl)quinoline and 2-vinylquinoline. These compounds, in turn, serve as gateways for the development of complex, functionalized quinoline derivatives. The detailed protocols and data presented in this guide underscore its importance and provide a practical framework for its application in research, drug discovery, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Quinolineethanol | C11H11NO | CID 70532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline | 91-22-5 [chemicalbook.com]
- 3. bocsci.com [bocsci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - 2-(2-hydroxyethyl)quinoline (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-(2-Hydroxyethyl)quinoline: A Versatile Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089422#2-2-hydroxyethyl-quinoline-as-a-precursor-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com